molecular formula C19H18N2OS B5147507 N-(4-ethylphenyl)-2-(2-quinolinylthio)acetamide

N-(4-ethylphenyl)-2-(2-quinolinylthio)acetamide

Cat. No. B5147507
M. Wt: 322.4 g/mol
InChI Key: ZUVALFZZSHHLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis approaches for similar compounds involve multi-component reactions that allow for the efficient assembly of complex molecules from simpler precursors. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via the Passerini three-component reaction, showcasing a method that could potentially be adapted for the synthesis of N-(4-ethylphenyl)-2-(2-quinolinylthio)acetamide (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Molecular Structure Analysis

Structural analyses of similar compounds reveal intricate details about their molecular geometry, electronic properties, and interactions. For example, the study of different hydrates and co-crystals of a related receptor molecule provides insights into how molecular structure influences properties like fluorescence upon interaction with acids (Karmakar & Baruah, 2008).

Chemical Reactions and Properties

The reactivity of similar compounds with various reactants underlines the versatility and potential applications of quinoline derivatives. For instance, the reaction of acetals of lactams and acid amides with ethyl anthranilate leading to the synthesis of quinolone and quinazolone derivatives highlights the potential for diverse chemical transformations (Marchenko, Granik, Vlasova, Anisimova, & Glushkov, 1976).

Physical Properties Analysis

The physical properties of compounds are crucial for understanding their behavior in different environments. Studies on related compounds, such as the evaluation of electronic and biological interactions in polar liquids, offer valuable insights into how structural differences can affect solubility, stability, and interactions with biological molecules (Bharathy, Prasana, Muthu, Irfan, Basha Asif, Saral, Aayisha, & Devi, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming derivatives, are essential for understanding the applications and modifications of such compounds. Research on the synthesis of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines provides a foundation for exploring the chemical properties and reactivity of related molecules (Khan, Arfan, Mahmood, Anjum, & Choudhary, 2010).

properties

IUPAC Name

N-(4-ethylphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-2-14-7-10-16(11-8-14)20-18(22)13-23-19-12-9-15-5-3-4-6-17(15)21-19/h3-12H,2,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVALFZZSHHLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.